Fenretinide Demonstrates Multi-Log Cell Kill in Neuroblastoma Lines Resistant to ATRA and 13-cis-RA
Fenretinide (4-HPR) demonstrates potent cytotoxic activity in neuroblastoma cell lines that are resistant to the differentiation-inducing retinoids ATRA and 13-cis-RA. While ATRA and 13-cis-RA primarily induce growth arrest and differentiation, fenretinide achieves multi-log cell kills in these resistant models [1][2]. This differential activity is a critical differentiator, highlighting its unique mechanism of action involving ceramide-mediated apoptosis and oxidative stress, which is independent of differentiation pathways [2].
| Evidence Dimension | Cytotoxic Activity in Neuroblastoma |
|---|---|
| Target Compound Data | Multi-log cell kill in neuroblastoma cell lines resistant to ATRA and 13-cis-RA [1]. |
| Comparator Or Baseline | ATRA and 13-cis-RA primarily induce growth arrest and differentiation; limited cytotoxicity in resistant lines [1]. |
| Quantified Difference | Multi-log cell kill (quantitative difference) vs. no significant cytotoxicity (qualitative difference) in resistant lines. |
| Conditions | In vitro neuroblastoma cell line panel, including lines with intrinsic or acquired resistance to ATRA and 13-cis-RA [1]. |
Why This Matters
For researchers studying neuroblastoma, particularly high-risk or therapy-resistant subtypes, fenretinide provides a cytotoxic tool that overcomes a key limitation of standard retinoid therapies, offering a distinct experimental and potentially therapeutic advantage.
- [1] Reynolds, C. P., et al. (2003). Retinoid therapy of high-risk neuroblastoma. Cancer Letters, 197(1-2), 185-192. View Source
- [2] Cuperus, R., et al. (2008). Pleiotropic effects of fenretinide in neuroblastoma cell lines and multicellular tumor spheroids. International Journal of Oncology, 32(5), 1011-1019. View Source
